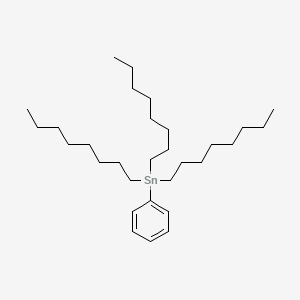
Trioctyl(phenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trioctyl(phenyl)stannane is an organotin compound that features a tin atom bonded to three octyl groups and one phenyl group. Organotin compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Stille coupling reaction . These compounds are known for their stability and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Trioctyl(phenyl)stannane can be synthesized through the reaction of trioctyltin chloride with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
(C8H17)3SnCl+C6H5MgBr→(C8H17)3SnC6H5+MgBrCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
Trioctyl(phenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the electrophile used.
科学研究应用
Trioctyl(phenyl)stannane has several applications in scientific research:
Chemistry: Used in the Stille coupling reaction for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
作用机制
The mechanism of action of trioctyl(phenyl)stannane involves its ability to form stable complexes with various substrates. In the Stille coupling reaction, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions and reductions.
Triphenyltin chloride: Used in similar coupling reactions but with different reactivity and stability profiles.
Uniqueness
Trioctyl(phenyl)stannane is unique due to its combination of three octyl groups and one phenyl group, which provides a balance of stability and reactivity. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
属性
IUPAC Name |
trioctyl(phenyl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H17.C6H5.Sn/c3*1-3-5-7-8-6-4-2;1-2-4-6-5-3-1;/h3*1,3-8H2,2H3;1-5H; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJNHCSLFHXLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56Sn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579274 |
Source


|
| Record name | Trioctyl(phenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143363-50-2 |
Source


|
| Record name | Trioctyl(phenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid](/img/structure/B12552846.png)
![2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine](/img/structure/B12552851.png)
![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
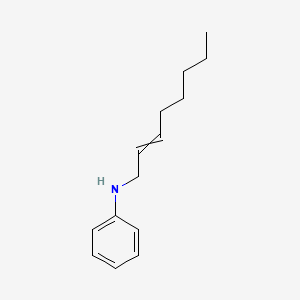
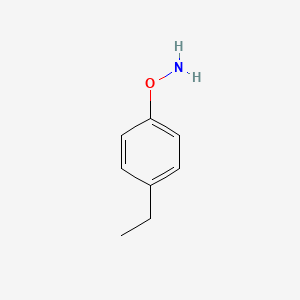
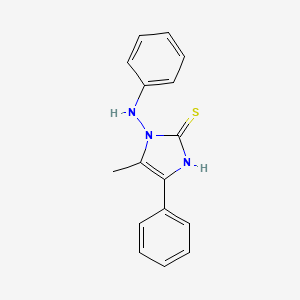

![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
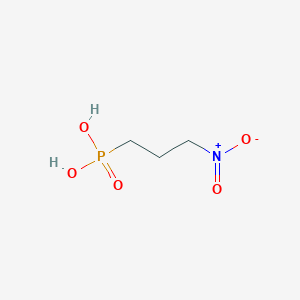
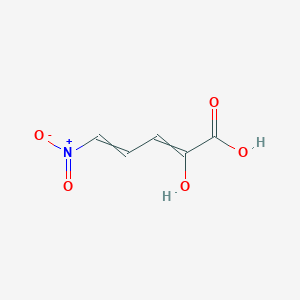
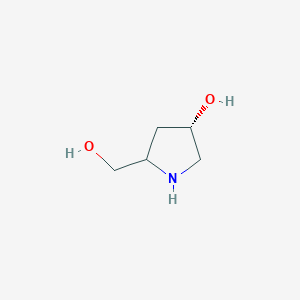
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
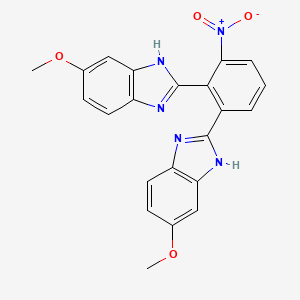
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
